3,8-Dichlorofluoranthene 3,8-Dichlorofluoranthene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17549068
InChI: InChI=1S/C16H8Cl2/c17-9-4-5-10-12-6-7-15(18)13-3-1-2-11(16(12)13)14(10)8-9/h1-8H
SMILES:
Molecular Formula: C16H8Cl2
Molecular Weight: 271.1 g/mol

3,8-Dichlorofluoranthene

CAS No.:

Cat. No.: VC17549068

Molecular Formula: C16H8Cl2

Molecular Weight: 271.1 g/mol

* For research use only. Not for human or veterinary use.

3,8-Dichlorofluoranthene -

Specification

Molecular Formula C16H8Cl2
Molecular Weight 271.1 g/mol
IUPAC Name 3,8-dichlorofluoranthene
Standard InChI InChI=1S/C16H8Cl2/c17-9-4-5-10-12-6-7-15(18)13-3-1-2-11(16(12)13)14(10)8-9/h1-8H
Standard InChI Key ADBPUTUHSVGVSW-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

3,8-Dichlorofluoranthene (C16_{16}H8_8Cl2_2) is a fused tricyclic aromatic hydrocarbon comprising three benzene rings arranged in a non-linear configuration. The chlorine substituents at the 3- and 8-positions introduce steric and electronic modifications that influence its reactivity and environmental fate . Systematic nomenclature follows IUPAC guidelines, with the fluoranthene backbone numbered to prioritize the lowest possible locants for the chlorine atoms (Figure 1).

Table 1: Key Physicochemical Properties of 3,8-Dichlorofluoranthene

PropertyValueSource
CAS Number25911-52-8
Molecular FormulaC16_{16}H8_8Cl2_2
Molecular Weight277.10 g/mol
LogP (Octanol-Water)4.04 (estimated)

The compound’s high logP value predicts significant lipid solubility, favoring bioaccumulation in adipose tissues and aquatic organisms . Unlike parent fluoranthene, the chlorine atoms increase molecular polarity slightly, potentially altering adsorption dynamics in particulate matter .

Synthesis and Environmental Formation Pathways

Laboratory Synthesis

3,8-Dichlorofluoranthene is synthesized via electrophilic aromatic substitution, where fluoranthene undergoes chlorination in the presence of Lewis acid catalysts (e.g., FeCl3_3). Reaction conditions (temperature, solvent, catalyst concentration) dictate regioselectivity, with the 3- and 8-positions favored due to electronic activation by adjacent aromatic rings . Purification typically involves silica gel chromatography or recrystallization, yielding products with ≥95% purity .

Environmental Generation

In natural settings, 3,8-dichlorofluoranthene forms through:

  • Thermal processes: Chlorination of fluoranthene during incomplete combustion of chlorinated plastics or biomass .

  • Photochemical reactions: Reaction of fluoranthene with chlorine radicals (Cl- ) in the atmosphere, particularly in coastal regions with high Cl- concentrations .

Source apportionment studies link its environmental presence to industrial emissions, waste incineration, and secondary atmospheric reactions .

Environmental Occurrence and Behavior

Atmospheric Deposition

3,8-Dichlorofluoranthene has been detected in total deposition samples across central Europe, with fluxes ranging from 161 to 936 pg m2^{-2} day1^{-1} . Its atmospheric lifetime is prolonged by adsorption onto fine particulate matter (PM2.5_{2.5}), facilitating long-range transport. Seasonal variations correlate with increased combustion activities in winter .

Toxicity and Health Implications

Acute and Subchronic Effects

  • Hepatotoxicity: Chlorinated PAHs induce cytochrome P450 enzymes, leading to oxidative stress and hepatocellular damage. In mice, fluoranthene exposure increased liver weights by 7–32% at 250 mg/kg-day .

  • Nephrotoxicity: Renal lesions, including tubular degeneration, were observed in rodents exposed to halogenated PAHs .

Analytical Detection and Regulatory Status

Analytical Methods

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for detecting 3,8-dichlorofluoranthene at ultratrace levels (detection limit ≈ 0.1 pg/m3^3) . Sample preparation involves Soxhlet extraction, silica gel cleanup, and fractionation to isolate XPAHs from complex matrices .

Table 2: Optimized GC-HRMS Parameters for 3,8-Dichlorofluoranthene Analysis

ParameterSetting
ColumnDB-5MS (30 m × 0.25 mm × 0.25 µm)
Ionization ModeElectron Impact (70 eV)
Monitoring Ionsm/z 277 → 241, 276 → 240

Regulatory Considerations

Future Research Directions

  • Toxicokinetics: Elucidate absorption, distribution, metabolism, and excretion (ADME) profiles in mammalian models.

  • Environmental Monitoring: Expand atmospheric and aquatic surveillance to establish global baseline concentrations.

  • Remediation Strategies: Evaluate advanced oxidation processes (AOPs) for degrading 3,8-dichlorofluoranthene in contaminated sites.

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